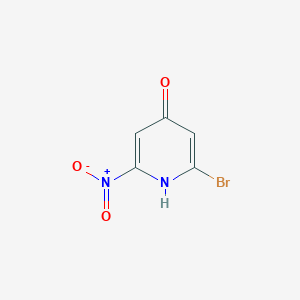
2-Bromo-6-nitropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitropyridin-4-ol is a heterocyclic organic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 2 and 6 positions, respectively, and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridin-4-ol typically involves the nitration of 2-bromo-4-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6 position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium) are commonly used.
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol) are typical reagents.
Oxidation: Potassium permanganate, solvents (e.g., acetone), and acidic conditions are often employed.
Major Products:
Substitution: Formation of 2-substituted-6-nitropyridin-4-ol derivatives.
Reduction: Formation of 2-bromo-6-aminopyridin-4-ol.
Oxidation: Formation of 2-bromo-6-nitropyridin-4-one.
Scientific Research Applications
2-Bromo-6-nitropyridin-4-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitropyridin-4-ol is primarily influenced by its functional groups. The nitro group acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic aromatic substitution. This property makes it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
2-Bromo-4-nitropyridine: Similar structure but lacks the hydroxyl group at the 4 position.
2-Chloro-6-nitropyridin-4-ol: Similar structure with chlorine instead of bromine.
2-Bromo-6-aminopyridin-4-ol: Similar structure with an amino group instead of a nitro group.
Uniqueness: 2-Bromo-6-nitropyridin-4-ol is unique due to the combination of bromine, nitro, and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-bromo-6-nitro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVGBYIGRVJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














